Indolmycenic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolmycenic acid is an indol-3-yl carboxylic acid that is 3-(1H-indol-3-yl)butanoic acid substituted at positions 2 and 3 by hydroxy and methyl groups respectively. It has a role as a bacterial metabolite. It is an indol-3-yl carboxylic acid and a (2S)-2-hydroxy monocarboxylic acid. It is a conjugate acid of an indolmycenate.
Scientific Research Applications
Antibiotic Production and Enhancement
Indolmycenic acid plays a significant role in the production of indolmycin, an antibiotic with activity against various bacteria including Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus. Hoffarth et al. (2021) demonstrated the use of this compound in E. coli to create chiral intermediates in indolmycin biosynthesis, leading to the generation of halogenated indolmycin antibiotics with modest antibiotic activity against methicillin-resistant Staphylococcus aureus (Hoffarth et al., 2021).
Oxazolinone Assembly in Antibiotics
This compound is also crucial in the construction of the unique oxazolinone core found in indolmycin. Du et al. (2015) discovered the complete pathway to indolmycin, highlighting the role of this compound in this process. This pathway involves the ATP-dependent enzyme Ind3 and a gatekeeper protein Ind6, directing the assembly of the oxazolinone ring, a key component of indolmycin (Du et al., 2015).
Phytohormones and Phytotoxins Analysis
This compound is also relevant in the analysis of phytohormones and phytotoxins in plants. Schmelz et al. (2003) developed a GC-MS-based metabolic profiling approach to examine levels of various compounds, including this compound, in plant tissues under different stress conditions. This method aids in understanding the complex changes in plants induced by various stress factors (Schmelz et al., 2003).
Enhancing Photodynamic Cancer Therapy
Folkes and Wardman (2003) researched the use of indole-3-acetic acid, related to this compound, in enhancing photodynamic cancer therapy. They found that the photosensitized oxidation of this compound forms reactive cytotoxins, beneficial in cancer therapy (Folkes & Wardman, 2003).
Stress Tolerance in Plants
Studies on indole-3-acetic acid, a compound related to this compound, have shown its role in enhancing stress tolerance in plants. For instance, Kaya and Doğanlar (2016) found that exogenous application of jasmonic acid, a derivative of this compound, induces stress tolerance in tobacco plants exposed to the herbicide imazapic (Kaya & Doğanlar, 2016).
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(2S,3R)-2-hydroxy-3-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H13NO3/c1-7(11(14)12(15)16)9-6-13-10-5-3-2-4-8(9)10/h2-7,11,13-14H,1H3,(H,15,16)/t7-,11+/m1/s1 |
InChI Key |
NUFXPJOTSOMKFZ-HQJQHLMTSA-N |
Isomeric SMILES |
C[C@H](C1=CNC2=CC=CC=C21)[C@@H](C(=O)O)O |
Canonical SMILES |
CC(C1=CNC2=CC=CC=C21)C(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.